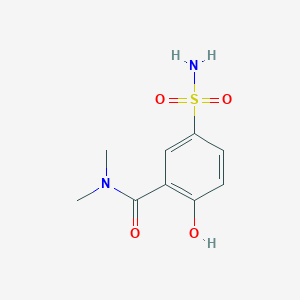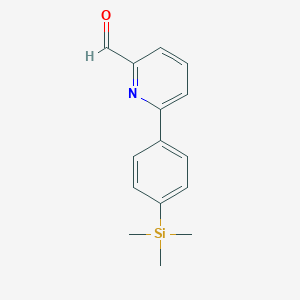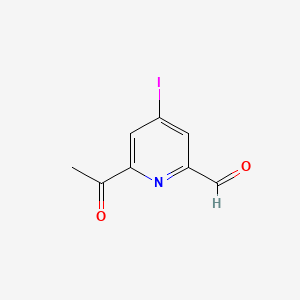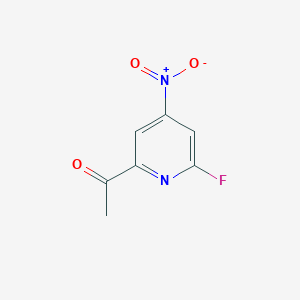
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of pyridine using reagents such as Selectfluor® . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(6-Fluoro-4-aminopyridin-2-YL)ethanone.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine and nitro groups may influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluoropyridin-2-yl)ethanone: Similar structure but lacks the nitro group.
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone: Contains a pyrrolidine group instead of a nitro group.
Uniqueness
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.
Properties
Molecular Formula |
C7H5FN2O3 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
1-(6-fluoro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChI Key |
DZYUNFBAPUBXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


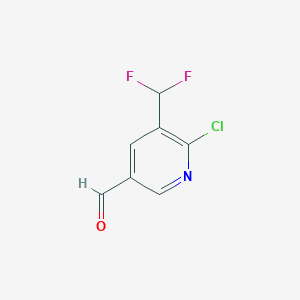

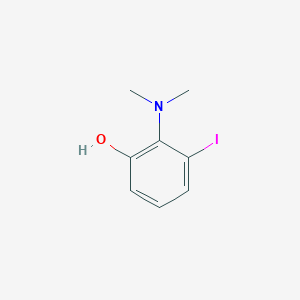
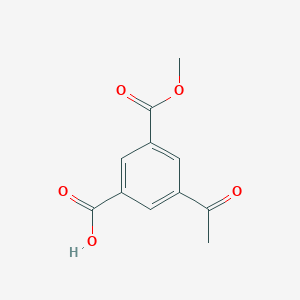
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)
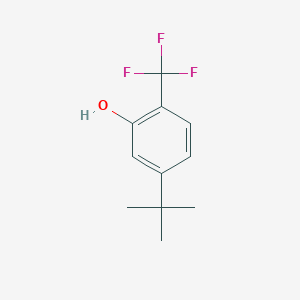

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)

